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Compound of Interest

Compound Name: AM-8735

Cat. No.: B605388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research and development of
AM-8735, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein
interaction. The information presented herein is primarily derived from the seminal publication
by Gonzalez et al. in the Journal of Medicinal Chemistry (2014), which details the discovery
and structure-activity relationship (SAR) of the morpholinone series that led to AM-8735.

Core Concepts: Targeting the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by
controlling cell cycle arrest and apoptosis. MDM2 is a primary negative regulator of p53. In
many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor
growth. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to
reactivate p53 and restore its tumor-suppressive functions. AM-8735 and its analogs were
developed as small molecule inhibitors designed to disrupt this critical protein-protein
interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for AM-8735 and a selection of its
analogs, as reported in the foundational research. This data highlights the structure-activity
relationships within the morpholinone series.
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Table 1: In Vitro Potency of AM-8735 and Key Analogs

Compound HTRF IC50 (nM) SJSA-1 EdU IC50 (nM)
AM-8735 0.4 25

Analog 1 1.2 80

Analog 2 0.8 45

Analog 3 5.6 250

Analog 4 0.5 30

Table 2: In Vivo Efficacy of AM-8735

Efficacy (Tumor

Compound Xenograft Model Dose (mg/kg) .
Growth Inhibition)
SJSA-1
AM-8735 41 (ED50) 50%
Osteosarcoma

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on
AM-8735 and its analogs.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for MDM2-p53 Interaction

This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50)
of the compounds in disrupting the MDM2-p53 interaction.

e Materials:
o Recombinant human MDM2 protein

o Biotinylated p53-derived peptide
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[e]

Europium cryptate-labeled streptavidin (donor)

o

XL665-labeled anti-GST antibody (acceptor)

[¢]

Assay buffer (e.g., PBS with 0.1% BSA)

[¢]

Test compounds (serially diluted)

e Procedure:
o MDMZ2 protein and the p53-derived peptide were incubated in the assay buffer.
o Test compounds at various concentrations were added to the protein-peptide mixture.
o Europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody were added.
o The mixture was incubated to allow for binding and the HTRF signal to develop.
o The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.

o The ratio of the emission signals was calculated, and the IC50 values were determined
from the dose-response curves.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This cell-based assay was used to measure the effect of the compounds on the proliferation of
cancer cells.

o Materials:

o SJSA-1 (osteosarcoma) cell line

o

Cell culture medium (e.g., DMEM with 10% FBS)

[¢]

EdU labeling reagent

[¢]

Fixation and permeabilization buffers

[e]

Click-iIT® reaction cocktail with a fluorescent dye (e.g., Alexa Fluor 488)
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o Nuclear stain (e.g., Hoechst 33342)

o Test compounds (serially diluted)

e Procedure:

o

SJSA-1 cells were seeded in 96-well plates and allowed to adhere overnight.

o Cells were treated with serial dilutions of the test compounds for a specified period (e.g.,
72 hours).

o EdU was added to the cell culture medium and incubated for a few hours to be
incorporated into newly synthesized DNA.

o Cells were fixed, permeabilized, and the EdU was detected by the Click-iT® reaction,
which conjugates a fluorescent dye to the EdU.

o The cell nuclei were counterstained with a nuclear stain.
o The plates were imaged using a high-content imaging system.

o The percentage of EdU-positive cells was quantified, and the IC50 values were calculated
from the dose-response curves.

Visualizations
p53-MDM2 Signaling Pathway and Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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